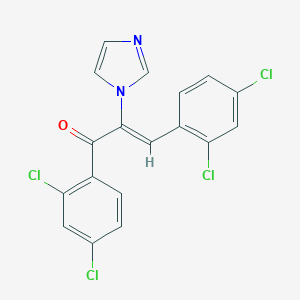
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI), also known as ketoconazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. It belongs to the class of azole antifungal agents and works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) involves inhibition of the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
Biochemische Und Physiologische Effekte
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the synthesis of ergosterol, including lanosterol 14-alpha-demethylase and 24-methylene-dihydrolanosterol demethylase. It has also been found to have anti-androgenic properties, which make it useful in the treatment of prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) in lab experiments include its broad-spectrum antifungal activity, its ability to inhibit the synthesis of ergosterol, and its low toxicity. However, its limitations include its potential for drug interactions, its potential for liver toxicity, and the development of drug resistance in fungal infections.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI). One direction is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another direction is the investigation of its potential use in the treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) and to identify new targets for antifungal therapy.
Synthesemethoden
The synthesis of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) involves the reaction of 2,4-dichloroaniline with 2-chloroacetophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate, which is then reacted with imidazole in the presence of a catalyst such as copper sulfate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, aspergillosis, and dermatophytosis. It has also been investigated for its potential use in the treatment of other medical conditions such as prostate cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120758-62-5 |
|---|---|
Produktname |
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Molekularformel |
C18H10Cl4N2O |
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
(Z)-1,3-bis(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H10Cl4N2O/c19-12-2-1-11(15(21)8-12)7-17(24-6-5-23-10-24)18(25)14-4-3-13(20)9-16(14)22/h1-10H/b17-7- |
InChI-Schlüssel |
UJORSQOIARWUCT-IDUWFGFVSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3 |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Synonyme |
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



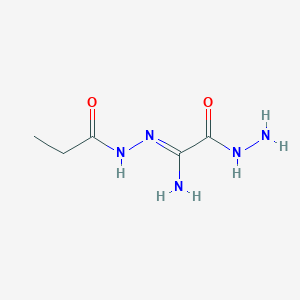
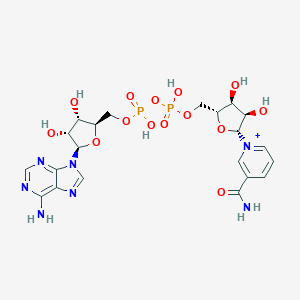
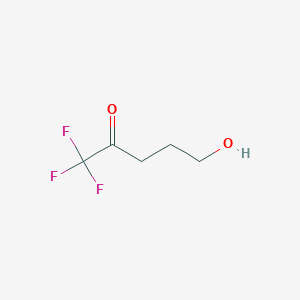
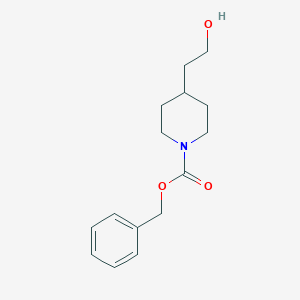
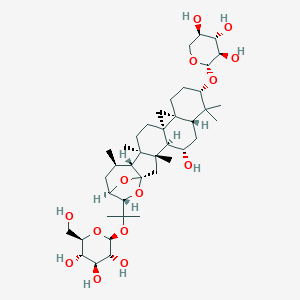
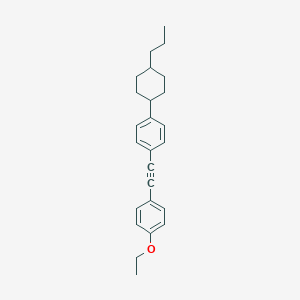
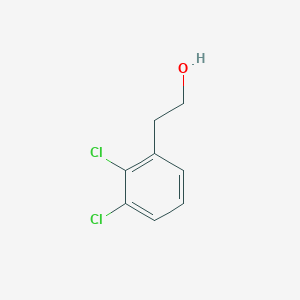
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
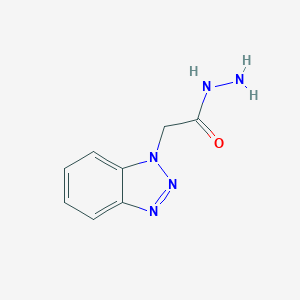
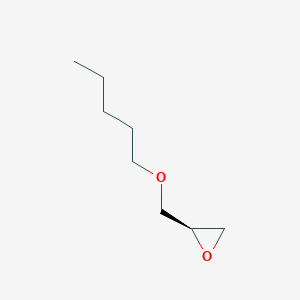
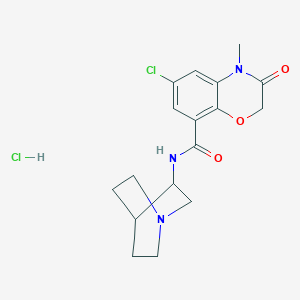
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
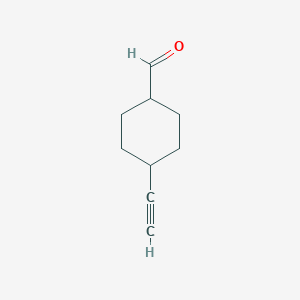
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)